5-(Thiophene-2-sulfonamido)pentanoic acid
Overview
Description
5-(Thiophene-2-sulfonamido)pentanoic acid is an organic compound with the molecular formula C9H13NO4S2 and a molecular weight of 263.34 g/mol . This compound features a thiophene ring, a sulfonamide group, and a pentanoic acid chain, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Thiophene-2-sulfonamido)pentanoic acid typically involves the following steps:
Thiophene Sulfonation: Thiophene is sulfonated using chlorosulfonic acid to form thiophene-2-sulfonyl chloride.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
5-(Thiophene-2-sulfonamido)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under controlled conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiophene-2-amine derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
5-(Thiophene-2-sulfonamido)pentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 5-(Thiophene-2-sulfonamido)pentanoic acid involves its interaction with biological targets through its sulfonamide group. This group can form hydrogen bonds with enzymes or receptors, inhibiting their activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-sulfonamide: Lacks the pentanoic acid chain, making it less versatile.
5-(Thiophene-2-carboxamido)pentanoic acid: Similar structure but with a carboxamide group instead of a sulfonamide group.
Thiophene-2-sulfonic acid: Lacks the amido and pentanoic acid functionalities.
Uniqueness
5-(Thiophene-2-sulfonamido)pentanoic acid is unique due to the presence of both the sulfonamide group and the pentanoic acid chain, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry.
Biological Activity
5-(Thiophene-2-sulfonamido)pentanoic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.
Structural Overview
The compound features a thiophene ring and a sulfonamide group, which are known to enhance its interaction with various biological targets. The presence of the pentanoic acid chain further contributes to its unique reactivity and biological properties.
The biological activity of this compound primarily stems from its sulfonamide group, which can inhibit enzyme activity through the formation of hydrogen bonds with active sites on enzymes or receptors. The thiophene moiety can engage in π-π interactions with aromatic residues in proteins, increasing binding affinity and specificity.
Key Mechanisms:
- Enzyme Inhibition : The sulfonamide group interacts with various enzymes, potentially inhibiting their catalytic functions.
- Protein-Ligand Interactions : The compound can modulate protein functions by binding to specific receptors or enzymes, influencing signaling pathways.
Biological Activities
Research indicates that this compound has several biological activities, including:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit anticancer properties by targeting specific cancer pathways. For instance, thiophene derivatives have been shown to inhibit the proliferation of cancer cells in vitro .
- Anti-inflammatory Effects : Thiophene-based compounds are recognized for their anti-inflammatory properties, potentially acting on cyclooxygenase (COX) pathways and other inflammatory mediators .
- Antimicrobial Properties : Some studies suggest that sulfonamide-containing compounds can exhibit antimicrobial activity, although specific data on this compound is limited.
Research Findings and Case Studies
Several studies have explored the biological activities of thiophene derivatives and their implications:
- Inhibition Studies : A study demonstrated that thiophene derivatives could inhibit the activity of certain serine proteases implicated in cancer progression. This suggests potential applications for this compound in cancer therapy .
- Molecular Docking Analysis : Molecular docking studies have indicated favorable interactions between thiophene derivatives and various biological targets, highlighting the potential for drug development based on this scaffold .
- Structure–Activity Relationship (SAR) : Research into the SAR of thiophene compounds has shown that modifications to the thiophene ring or side chains can significantly alter biological activity. This emphasizes the importance of structural optimization in developing effective therapeutics .
Comparative Analysis
To better understand the uniqueness of this compound compared to similar compounds, a comparison table is provided below:
Compound Name | Key Features | Biological Activity |
---|---|---|
This compound | Sulfonamide group + pentanoic chain | Anticancer, anti-inflammatory |
Thiophene-2-sulfonamide | Lacks pentanoic chain | Limited versatility |
5-(Thiophene-2-carboxamido)pentanoic acid | Carboxamide instead of sulfonamide | Similar but less potent |
Thiophene-2-sulfonic acid | No amido or pentanoic functionalities | Primarily acidic properties |
Properties
IUPAC Name |
5-(thiophen-2-ylsulfonylamino)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4S2/c11-8(12)4-1-2-6-10-16(13,14)9-5-3-7-15-9/h3,5,7,10H,1-2,4,6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGSGFZKBRSGOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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